N-[(3,5-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide
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Description
N-[(3,5-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide is a useful research compound. Its molecular formula is C30H26F2N2O3 and its molecular weight is 500.546. The purity is usually 95%.
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Biological Activity
N-[(3,5-difluorophenyl)methyl]-2-(2-{[2-(4-methoxyphenyl)acetamido]methyl}phenyl)benzamide is a compound of interest due to its potential therapeutic applications. Its structure includes a difluorophenyl moiety and a methoxyphenyl acetamido group, which may contribute to its biological activity. This article reviews the available literature on the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antiviral Activity : Compounds with similar structures have shown antiviral properties against various viruses, including Enterovirus 71 (EV71). For instance, derivatives of N-phenylbenzamide exhibited significant antiviral activity with IC50 values in the low micromolar range . This suggests that this compound could potentially exhibit similar antiviral effects.
- Anticancer Properties : Studies have indicated that compounds containing methoxy and acetamido groups can have cytotoxic effects against cancer cell lines. For example, derivatives with methoxy groups demonstrated enhanced anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines . The presence of these functional groups may enhance the compound's ability to inhibit tumor growth.
- Antioxidant Activity : The antioxidant properties of related compounds have been evaluated using DPPH radical scavenging assays. Some derivatives showed antioxidant activities comparable to or exceeding that of ascorbic acid, indicating potential protective effects against oxidative stress .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes, potentially by inhibiting viral enzymes or blocking viral entry into host cells.
- Induction of Apoptosis in Cancer Cells : The anticancer activity may be attributed to the compound's ability to induce apoptosis in malignant cells through various pathways, including caspase activation and modulation of Bcl-2 family proteins.
- Scavenging Free Radicals : The antioxidant activity is likely due to the ability of the compound to donate electrons or hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.
Case Studies
- Antiviral Efficacy : A study evaluating a series of N-phenylbenzamide derivatives found that specific structural modifications led to enhanced antiviral activity against EV71 strains. The most active compounds had IC50 values ranging from 5.7 to 12 μM, indicating significant potency .
- Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that certain derivatives were more cytotoxic towards U-87 cells compared to MDA-MB-231 cells, suggesting selective activity that could be exploited for targeted cancer therapies .
Data Tables
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F2N2O3/c1-37-25-12-10-20(11-13-25)16-29(35)33-19-22-6-2-3-7-26(22)27-8-4-5-9-28(27)30(36)34-18-21-14-23(31)17-24(32)15-21/h2-15,17H,16,18-19H2,1H3,(H,33,35)(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBXLBPLXXPKTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.